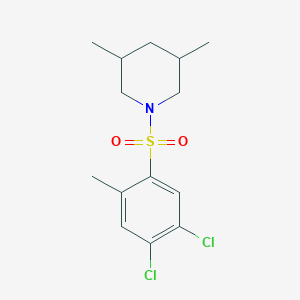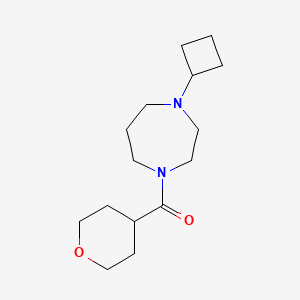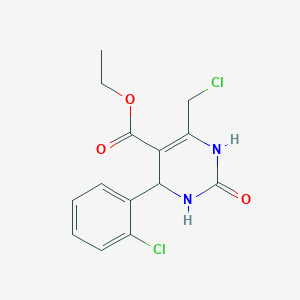
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with dichloro and methyl groups on a benzenesulfonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.
化学反应分析
Types of Reactions
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloro and methyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,5-Dichloro-2-methylimidazole: Shares the dichloro and methyl substitutions but differs in the core structure.
4,5-Dichloro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-(4,5-Dichloro-2-methylbenzenesulfonyl)azepane: Similar in structure but with an azepane ring instead of a piperidine ring.
Uniqueness
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzenesulfonyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-9-4-10(2)8-17(7-9)20(18,19)14-6-13(16)12(15)5-11(14)3/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZQZXDIVHQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2477126.png)

![5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2477128.png)

![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)
![4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2477132.png)
![N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2477133.png)

![2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2477137.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)
![4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2477139.png)
![(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)
